molecular formula C12H9F3N2O2 B1530551 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 641571-18-8

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1530551
CAS No.: 641571-18-8
M. Wt: 270.21 g/mol
InChI Key: GGSUKVFTTLTIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the formation of the imidazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazoles or benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trifluoromethyl group enhances the compound's stability and lipophilicity. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

  • 3-(5-Methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)benzoic acid

  • 3-(5-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)benzoic acid

Uniqueness: 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the trifluoromethyl group. This combination of features provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUKVFTTLTIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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